molecular formula C5H6N6O10 B12652279 Piperidine, 1,3,3,5,5-pentanitro- CAS No. 71706-07-5

Piperidine, 1,3,3,5,5-pentanitro-

Cat. No.: B12652279
CAS No.: 71706-07-5
M. Wt: 310.14 g/mol
InChI Key: IBPRZWSDOFZNQF-UHFFFAOYSA-N
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Description

Piperidine, 1,3,3,5,5-pentanitro- is a highly nitrated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine, 1,3,3,5,5-pentanitro- typically involves the nitration of piperidine derivatives. The process often requires strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration of the desired positions on the piperidine ring.

Industrial Production Methods

Industrial production of piperidine, 1,3,3,5,5-pentanitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle highly exothermic reactions. Safety measures are crucial due to the highly reactive nature of the nitrating agents and the potential for explosive decomposition of the product.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1,3,3,5,5-pentanitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of piperidine derivatives with different functional groups.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the nitro groups under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various piperidine derivatives with different functional groups, such as amino, hydroxyl, or thiol groups, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Piperidine, 1,3,3,5,5-pentanitro- has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of piperidine derivatives in treating various diseases.

    Industry: The compound is used in the production of advanced materials, including explosives and propellants, due to its high energy content.

Mechanism of Action

The mechanism of action of piperidine, 1,3,3,5,5-pentanitro- involves its interaction with molecular targets and pathways within biological systems. The nitro groups on the compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of specific enzymes or signaling pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A six-membered heterocyclic compound with one nitrogen atom, similar to piperidine but with a different electronic structure.

    Dihydropyridine: A partially saturated derivative of pyridine with two additional hydrogen atoms.

    Piperine: An alkaloid derived from black pepper, structurally related to piperidine but with different functional groups.

Uniqueness

Piperidine, 1,3,3,5,5-pentanitro- is unique due to its high degree of nitration, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives

Properties

CAS No.

71706-07-5

Molecular Formula

C5H6N6O10

Molecular Weight

310.14 g/mol

IUPAC Name

1,3,3,5,5-pentanitropiperidine

InChI

InChI=1S/C5H6N6O10/c12-7(13)4(8(14)15)1-5(9(16)17,10(18)19)3-6(2-4)11(20)21/h1-3H2

InChI Key

IBPRZWSDOFZNQF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(CC1([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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